N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a pyrimidine moiety. This intricate structure contributes to its distinct chemical behavior and potential utility in research and industry.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor tyrosine kinases .
Mode of Action
It is plausible that it interacts with its targets, potentially receptor tyrosine kinases, leading to changes in cellular signaling pathways .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it may affect pathways downstream of these enzymes, which are involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles .
Result of Action
Similar compounds have shown cytotoxic activity against lung cancer cell lines, suggesting that this compound may also have anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification process. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound for developing new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring, contributing to similar chemical properties and reactivity.
Azetidine-containing compounds: The azetidine ring is a common feature in various bioactive molecules, providing rigidity and specific spatial orientation.
Pyrimidine derivatives: Pyrimidine rings are found in many pharmaceuticals and agrochemicals, offering diverse biological activities.
Uniqueness
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine stands out due to the combination of these structural motifs, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c15-14(16,17)11-3-2-9(6-20-11)12(23)22-7-10(8-22)21-13-18-4-1-5-19-13/h1-6,10H,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZYNDBHPTBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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